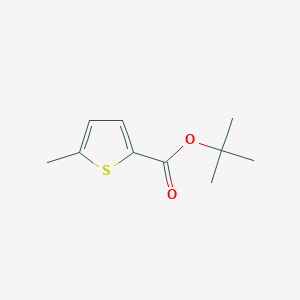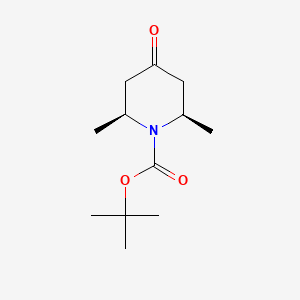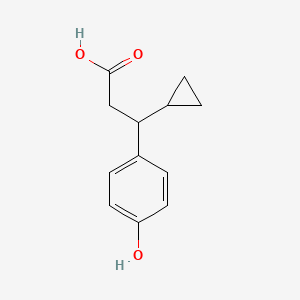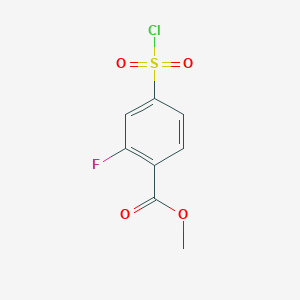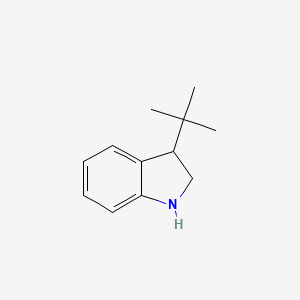![molecular formula C18H20N4O4S B1375033 tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate CAS No. 1201187-44-1](/img/structure/B1375033.png)
tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Vue d'ensemble
Description
Tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'hétérocycles tricycliques
Ce composé est utilisé comme réactif dans la préparation synthétique d'hétérocycles tricycliques . Ces hétérocycles sont des structures à trois cycles qui contiennent au moins un atome non carboné (hétéroatome), ce qui peut être utile dans diverses réactions chimiques.
Activité inhibitrice des kinases
Le composé joue un rôle crucial dans la préparation de nouveaux composés tricycliques azotés en tant qu'inhibiteurs de kinases . Les inhibiteurs de kinases sont importants dans le traitement de maladies telles que le cancer et l'inflammation en bloquant (inhibant) les signaux au sein des cellules.
Traitement des conditions immunologiques
Les composés tricycliques synthétisés à l'aide de ce composé ont des applications thérapeutiques potentielles pour le traitement des conditions immunologiques . Ces conditions impliquent le système immunitaire, et les composés peuvent aider à moduler sa réponse.
Traitement des conditions oncologiques
De même, ces composés tricycliques sont en cours de développement en tant qu'agents thérapeutiques potentiels pour le traitement des conditions oncologiques . Les conditions oncologiques sont liées aux tumeurs et au cancer, et ces composés peuvent aider à inhiber la croissance des cellules cancéreuses.
Synthèse d'Upadacitinib
Ce composé, également connu sous le nom d'intermédiaire 2 de l'upadacitinib, pourrait être utilisé dans la synthèse et les études de propriétés de l'upadacitinib . L'upadacitinib est un médicament utilisé pour traiter la polyarthrite rhumatoïde.
Intermédiaire de synthèse organique
Souvent utilisé comme intermédiaires de synthèse organique , ce composé peut être utilisé dans divers processus de recherche en laboratoire et processus de production chimique. Il aide à la formation de composés organiques plus complexes.
Mécanisme D'action
Target of Action
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, also known as upadacitinib intermediate 2 , is primarily used in the synthesis of tricyclic heterocycles . These compounds have potential kinase inhibitory activity , suggesting that kinases are the primary targets of this compound. Kinases play a crucial role in cellular signaling and are often implicated in conditions such as cancer and immune disorders .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity . This inhibition can alter the phosphorylation state of proteins within the cell, leading to changes in cellular signaling pathways .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific kinases it targets. These could include pathways involved in cell growth, proliferation, and immune response .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .
Result of Action
The inhibition of kinase activity by this compound can lead to a variety of molecular and cellular effects. These effects would depend on the specific kinases targeted and could include altered cell growth, changes in immune response, or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to inhibit its target kinases . .
Propriétés
IUPAC Name |
tert-butyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-12-5-7-13(8-6-12)27(24,25)22-10-9-14-16(22)19-11-15(20-14)21-17(23)26-18(2,3)4/h5-11H,1-4H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJGYRFMXFNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201187-44-1 | |
| Record name | 1,1-Dimethylethyl N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6GM5UL9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
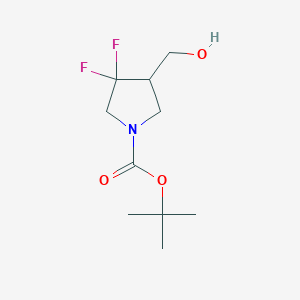
![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)

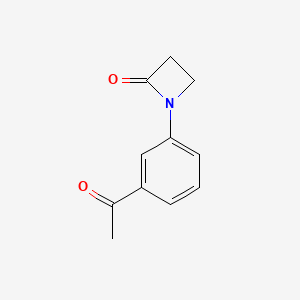
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)
![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)
